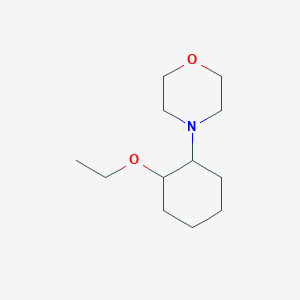![molecular formula C22H37NO2 B13819828 N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide](/img/structure/B13819828.png)
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide is a chemical compound that belongs to the class of alkylbenzenes It is characterized by the presence of a hydroxy group, a phenyl group, and a tridecanamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide typically involves the reaction of (1R,2S)-1-hydroxy-1-phenylpropan-2-amine with tridecanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes and receptors.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The phenyl group may also contribute to the compound’s overall activity by enhancing its lipophilicity and facilitating membrane penetration.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide
- N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]dodecanamide
- N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]hexadecanamide
Uniqueness
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide is unique due to its specific chain length and the presence of the hydroxy and phenyl groups. These structural features confer distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C22H37NO2 |
|---|---|
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]tridecanamide |
InChI |
InChI=1S/C22H37NO2/c1-3-4-5-6-7-8-9-10-11-15-18-21(24)23-19(2)22(25)20-16-13-12-14-17-20/h12-14,16-17,19,22,25H,3-11,15,18H2,1-2H3,(H,23,24)/t19-,22-/m0/s1 |
InChI-Schlüssel |
MUDUQRRTPCKPNJ-UGKGYDQZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](C1=CC=CC=C1)O |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


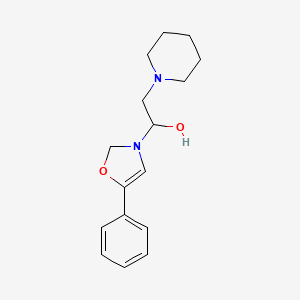
![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
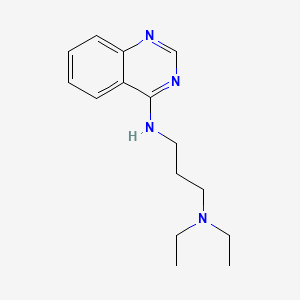



![(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B13819789.png)
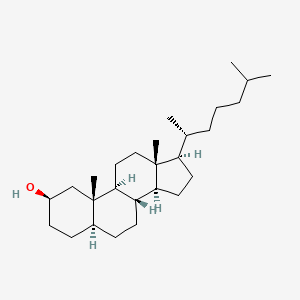
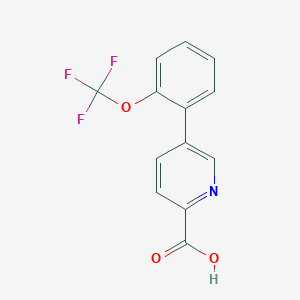



![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13819836.png)
